Miconazole Miconazole 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole is a member of the class of imidazoles that is 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanol in which the hydroxyl hydrogen is replaced by a 2,4-dichlorobenzyl group. It is an ether, a member of imidazoles and a dichlorobenzene.
Miconazole is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of mucocutaneouscandidiasis, including: 
Oropharyngeal candidiasis, a fungal infection of the part of the throat at the back of the mouth
Vulvovaginal candidiasis
Oropharyngeal candidiasis and vulvovaginal candidiasis can be opportunistic infections (OIs) of HIV.
Miconazole is a broad-spectrum azole antifungal with some activity against Gram-positive bacteria as well. It is widely used to treat mucosal yeast infections, including both oral and vaginal infections; although intravenous miconazole is no longer available, a wide variety of suppositories, creams, gels, and tablet-based products are available. Miconazole is thought to act primarily through the inhibition of fungal CYP450 14α-lanosterol demethylase activity. Miconazole was first synthesized in 1969 and first granted FDA approval on January 8, 1974, for sale by INSIGHT Pharmaceuticals as a topical cream. It is currently available as a variety of prescription and over the counter products. Despite having been in clinical use for an extended period, resistance to miconazole among susceptible organisms is relatively low.
Miconazole is an Azole Antifungal.
Miconazole is a natural product found in Trichoderma brevicompactum, Hassallia byssoidea, and Micromonospora echinospora with data available.
Miconazole is an antifungal synthetic derivative of imidazole and used in the treatment of candidal skin infections, Miconazole selectively affects the integrity of fungal cell membranes, high in ergosterol content and different in composition from mammalian cells membranes. (NCI04)
Miconazole is only found in individuals that have used or taken this drug. It is an imidazole antifungal agent that is used topically and by intravenous infusion. [PubChem] Miconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Miconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis.
An imidazole antifungal agent that is used topically and by intravenous infusion.
See also: Miconazole Nitrate (has salt form); Thuja occidentalis whole (active moiety of); Chlorhexidine gluconate; miconazole (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 22916-47-8
VCID: VC20773408
InChI: InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2
SMILES: C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C18H14Cl4N2O
Molecular Weight: 416.1 g/mol

Miconazole

CAS No.: 22916-47-8

Cat. No.: VC20773408

Molecular Formula: C18H14Cl4N2O

Molecular Weight: 416.1 g/mol

* For research use only. Not for human or veterinary use.

Miconazole - 22916-47-8

Specification

Description 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole is a member of the class of imidazoles that is 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanol in which the hydroxyl hydrogen is replaced by a 2,4-dichlorobenzyl group. It is an ether, a member of imidazoles and a dichlorobenzene.
Miconazole is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of mucocutaneouscandidiasis, including: 
Oropharyngeal candidiasis, a fungal infection of the part of the throat at the back of the mouth
Vulvovaginal candidiasis
Oropharyngeal candidiasis and vulvovaginal candidiasis can be opportunistic infections (OIs) of HIV.
Miconazole is a broad-spectrum azole antifungal with some activity against Gram-positive bacteria as well. It is widely used to treat mucosal yeast infections, including both oral and vaginal infections; although intravenous miconazole is no longer available, a wide variety of suppositories, creams, gels, and tablet-based products are available. Miconazole is thought to act primarily through the inhibition of fungal CYP450 14α-lanosterol demethylase activity. Miconazole was first synthesized in 1969 and first granted FDA approval on January 8, 1974, for sale by INSIGHT Pharmaceuticals as a topical cream. It is currently available as a variety of prescription and over the counter products. Despite having been in clinical use for an extended period, resistance to miconazole among susceptible organisms is relatively low.
Miconazole is an Azole Antifungal.
Miconazole is a natural product found in Trichoderma brevicompactum, Hassallia byssoidea, and Micromonospora echinospora with data available.
Miconazole is an antifungal synthetic derivative of imidazole and used in the treatment of candidal skin infections, Miconazole selectively affects the integrity of fungal cell membranes, high in ergosterol content and different in composition from mammalian cells membranes. (NCI04)
Miconazole is only found in individuals that have used or taken this drug. It is an imidazole antifungal agent that is used topically and by intravenous infusion. [PubChem] Miconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Miconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis.
An imidazole antifungal agent that is used topically and by intravenous infusion.
See also: Miconazole Nitrate (has salt form); Thuja occidentalis whole (active moiety of); Chlorhexidine gluconate; miconazole (component of) ... View More ...
CAS No. 22916-47-8
Molecular Formula C18H14Cl4N2O
Molecular Weight 416.1 g/mol
IUPAC Name 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole
Standard InChI InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2
Standard InChI Key BYBLEWFAAKGYCD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Appearance White or off white powder
Melting Point 159 - 163 °C

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